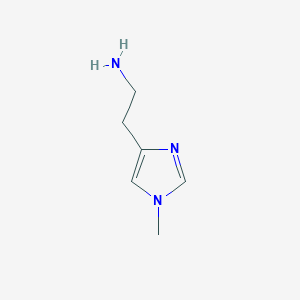

1-Methylhistamine

Description

N(tele)-methylhistamine is a primary amino compound that is the N(tele)-methyl derivative of histamine. It has a role as a human metabolite and a mouse metabolite. It is a member of imidazoles and a primary amino compound. It derives from a histamine. It is a conjugate base of a N(tele)-methylhistaminium.

Propriétés

IUPAC Name |

2-(1-methylimidazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHQDWPCFSJMNCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198207 | |

| Record name | Tele-methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Methylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

501-75-7 | |

| Record name | 1-Methylhistamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tele-methylhistamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylhistamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tele-methylhistamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-1H-imidazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLHISTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCB81T4EOF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylhistamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000898 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Biosynthesis and Metabolism of 1 Methylhistamine

Enzymatic Pathways in 1-Methylhistamine Formation

The formation of this compound is predominantly catalyzed by a specific enzyme that methylates histamine (B1213489).

Role of Histamine N-methyltransferase (HNMT) in Histamine Methylation

Histamine N-methyltransferase (HNMT) is the principal enzyme responsible for the inactivation of histamine through N-methylation wikipedia.orgfrontiersin.orgibl-international.comwikipedia.orgathenslab.grnih.govresearchgate.net. HNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM-e) to the imidazole (B134444) ring of histamine, specifically at the Nτ position wikipedia.orgeurofinsdiscovery.comcreative-enzymes.com. This reaction yields this compound and S-adenosyl-L-homocysteine (SAH) eurofinsdiscovery.comcreative-enzymes.com.

The reaction can be summarized as: Histamine + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine eurofinsdiscovery.comcreative-enzymes.com

HNMT is widely distributed across mammalian tissues, including the brain, liver, lungs, and kidneys, playing a critical role in terminating histamine's actions, particularly as a neurotransmitter in the central nervous system wikipedia.orgeurofinsdiscovery.comturkupetcentre.netbiovis.eu. While this compound retains some biological activity, it exhibits a significantly lower affinity and efficacy for histamine receptors compared to histamine itself wikipedia.org.

Table 1: Kinetic Parameters of Histamine N-methyltransferase (HNMT)

| Enzyme Source | Substrate | Km Value (µM) | Notes | Reference |

| Human Kidney | Histamine | 20 | nih.gov | |

| Human Kidney | S-adenosyl-L-methionine | 2.0 | nih.gov | |

| Transfected COS-1 cell | Histamine | 14 | nih.gov | |

| Transfected COS-1 cell | S-adenosyl-L-methionine | 6.2 | nih.gov | |

| Rat Kidney | Histamine | 7.1 | Substrate inhibition at 30-60 mM observed | sigmaaldrich.com |

Contribution of Other Enzymes in Histamine Metabolism Leading to this compound

While HNMT is the sole enzyme directly responsible for methylating histamine to form this compound, histamine is also metabolized by other enzymes. Diamine oxidase (DAO), also known as histaminase, is the primary enzyme involved in the oxidative deamination of histamine frontiersin.orgibl-international.comwikipedia.orgathenslab.grnih.govresearchgate.net. DAO catalyzes the conversion of histamine to imidazole acetaldehyde, which is then further metabolized to imidazole acetic acid (IAA) frontiersin.orgwikipedia.orgathenslab.gr. DAO is predominantly active extracellularly, particularly in the intestines, kidneys, and placenta, whereas HNMT is primarily intracellular frontiersin.orgbiovis.eu. Importantly, DAO does not contribute to the formation of this compound.

Downstream Metabolic Fate of this compound

Once formed, this compound undergoes further metabolic transformations, primarily leading to its eventual excretion.

Involvement of Monoamine Oxidase B (MAO B) in this compound Degradation

Monoamine oxidase B (MAO-B) plays a crucial role in the degradation of this compound wikipedia.orgathenslab.grnih.govresearchgate.netturkupetcentre.netyoutube.comfrontiersin.orgoup.comresearchgate.netnih.govx-mol.comnih.govsnmjournals.org. MAO-B catalyzes the oxidative deamination of this compound, initiating its conversion into other metabolites turkupetcentre.netyoutube.com. Notably, MAO-B exhibits a preference for this compound over histamine, with its in-vitro oxidation rate for this compound being approximately ten times faster than for histamine nih.govnih.govx-mol.comresearchgate.net. This selectivity is significant in the central nervous system, where histamine metabolism predominantly occurs via methylation followed by MAO-B-mediated oxidation nih.govturkupetcentre.netresearchgate.net.

Regulation of this compound Synthesis and Degradation

The levels of this compound are regulated by factors influencing both its synthesis by HNMT and its degradation by MAO-B.

Regulation of Synthesis: HNMT activity can be influenced by genetic polymorphisms, such as the T105I variant, which has been associated with reduced enzymatic activity acs.org. Furthermore, certain compounds, including some neuromuscular relaxants like vecuronium (B1682833) and pancuronium, have been identified as inhibitors of HNMT in vitro nih.gov. Product inhibition, where this compound itself may inhibit HNMT, has also been suggested wikipedia.org. In conditions like histamine intolerance, lower urinary levels of this compound (MHA) have been observed in affected individuals compared to controls, suggesting a dysregulation in histamine metabolism frontiersin.orgresearchgate.net.

Regulation of Degradation: The degradation of this compound is primarily governed by MAO-B activity wikipedia.orgathenslab.grnih.govresearchgate.netturkupetcentre.netyoutube.comfrontiersin.orgoup.comresearchgate.netnih.govx-mol.comnih.govsnmjournals.org. Inhibitors of MAO-B can lead to an increase in this compound levels by impeding its breakdown oup.com. For instance, the antihypertensive agent hydralazine (B1673433) has been shown to inhibit MAO-B activity, leading to elevated tele-methylhistamine (a form of this compound) in pregnancy-associated hypertensive mice oup.com.

Table 2: Comparative Urinary this compound (MHA) Levels in Control vs. Histamine-Intolerant Individuals

| Group | Mean MHA Level (μg/g creatinine) | Standard Deviation (μg/g creatinine) | p-value | Reference |

| Control Individuals | 112.99 | 55.48 | < 0.01 | frontiersin.org |

| Histamine-Intolerant | 70.29 | 29.43 | frontiersin.org |

Iii. Physiological Roles and Neurobiological Significance of 1 Methylhistamine

1-Methylhistamine as a Modulator of Histaminergic System Activity

Histamine (B1213489) exerts its effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4. frontiersin.orgimrpress.comlymphosign.com this compound can also interact with these receptors, although generally with lower affinity and efficacy compared to histamine. wikipedia.org The nature of this interaction, whether agonistic or antagonistic, varies depending on the receptor subtype. wikipedia.org

Research indicates that this compound exhibits varied properties at different histamine receptor subtypes. It has been shown to have agonist activity at the human H2 receptor. nih.gov Conversely, depending on the specific context and receptor, it can also act as a partial agonist or an antagonist. wikipedia.org For instance, while some H3 receptor ligands can bind to the H4 receptor with varying affinities, the specific antagonistic or agonistic profile of this compound at all four receptors is an area of ongoing investigation. nih.gov

A study on the human H2 receptor found that this compound displayed agonist activity. nih.gov It is important to note that while histamine acts as a full agonist on all its receptors, the activity of its metabolites like this compound can be more complex. imrpress.com

This compound generally demonstrates a lower binding affinity and efficacy for histamine receptors compared to histamine itself. wikipedia.org This means it binds less strongly and is less effective at activating the receptors. wikipedia.org For the human H4 receptor, many H1 and H2 receptor antagonists show very low affinity, while several imidazole-based H3 receptor ligands, a category that includes this compound, exhibit affinities in the micromolar to nanomolar range with a spectrum of activities from full agonism to inverse agonism. nih.gov

Detailed binding affinity data for this compound across all receptor subtypes is extensive. One study identified 4-methylhistamine (B1206604) as a high-affinity H4 receptor agonist with a Ki value of 50 nM and over 100-fold selectivity for the H4 receptor over other histamine receptor subtypes. nih.gov

| Compound | Receptor Subtype | Property | Finding | Source |

|---|---|---|---|---|

| This compound | H2 | Agonist Activity | Demonstrated agonist activity at the human H2 receptor. | nih.gov |

| This compound | General | Affinity & Efficacy | Lower affinity and efficacy compared to histamine. | wikipedia.org |

| Imidazole-based H3 Ligands | H4 | Affinity | Micromolar to nanomolar range affinity. | nih.gov |

| 4-Methylhistamine | H4 | Affinity & Selectivity | High affinity (Ki = 50 nM) and >100-fold selectivity over other histamine receptors. | nih.gov |

The histaminergic system, through its widespread projections from the tuberomammillary nucleus (TMN) to various brain regions, modulates the release of several key neurotransmitters, including acetylcholine, dopamine, GABA, norepinephrine, and serotonin. nih.govpnas.org this compound, as part of this system, is implicated in these modulatory effects. nih.gov For example, histamine and its metabolite this compound can enhance NMDA receptor-induced responses, which is crucial for processes like long-term potentiation (LTP), a cellular basis for learning and memory. nih.gov The H3 receptor, in particular, acts as both an autoreceptor, controlling histamine synthesis and release, and a heteroreceptor, regulating the release of other neurotransmitters. jci.org

Interaction with Histamine Receptors (H1, H2, H3, H4)

Agonistic and Antagonistic Properties on Receptor Subtypes

Involvement in Central Nervous System Functions

The histaminergic system is integral to several central nervous system functions, including cognition, feeding behavior, and the sleep-wake cycle. nih.govpnas.org this compound levels in the cerebrospinal fluid can serve as a biomarker for the activity of the brain's histaminergic system in various neurological conditions. sigmaaldrich.comcaymanchem.com

The histaminergic system is a key regulator of the sleep-wake cycle. medscape.orgmdpi.com Histaminergic neurons in the TMN fire actively during periods of wakefulness and are silent during sleep. nih.govmdpi.com This activity promotes arousal by exciting various brain regions. nih.govmedscape.org

This compound, as a metabolite, reflects this activity. helsinki.fi Studies have shown a clear circadian rhythm in histamine release, which is high during the active period and low during sleep. mcmaster.ca H1 and H3 receptors are particularly important in this regulation. mdpi.commcmaster.ca H1 receptor agonists increase wakefulness, while antagonists have the opposite effect. mcmaster.ca H3 receptor antagonists, by blocking the autoinhibitory feedback on histamine release, enhance wakefulness. researchgate.net For instance, the H3 agonist (R)a-methylhistamine has been shown to increase deep slow-wave sleep, while the antagonist thioperamide (B1682323) enhances arousal. researchgate.net The inhibition of melanin-concentrating hormone (MCH) neurons, which promote sleep, by histamine via H3 receptors is one mechanism by which histaminergic neurons promote wakefulness. escholarship.org

| Compound Name |

|---|

| This compound |

| 4-Methylhistamine |

| (R)a-methylhistamine |

| Acetylcholine |

| Dopamine |

| GABA (Gamma-Aminobutyric Acid) |

| Histamine |

| Melanin-concentrating hormone (MCH) |

| Norepinephrine |

| Serotonin |

| Thioperamide |

Implications in Cognitive Processes and Memory

The histaminergic system, for which this compound is a primary metabolite, plays a fundamental role in cognitive functions, including learning, memory consolidation, and retrieval. mdpi.com The modulation of this system through various compounds has yielded complex and sometimes contrasting results in preclinical studies, highlighting its intricate involvement in memory processes. researchgate.netmdpi.com

Research indicates that altering histaminergic activity can significantly impact memory. For instance, studies in patients with mesial temporal lobe epilepsy have revealed correlations between the levels of histamine and its metabolite, tele-methylhistamine (t-MeHA), in the hippocampus and performance on specific cognitive tasks. aesnet.org Lower tissue content of histamine was associated with poorer delayed verbal memory, while lower levels of t-MeHA correlated with worse performance on motor programming tasks, which are a measure of executive function. aesnet.org Furthermore, a lower t-MeHA/histamine ratio was linked to poorer performance in working memory tasks. aesnet.org

Studies using animal models have further explored this relationship. The administration of (R)-α-methylhistamine, an agonist of the histamine H3 receptor, has been shown to facilitate the recovery of spatial memory in the Morris water-maze task in rats. researchgate.net Similarly, treatment with (R)-α-methylhistamine increased the number of avoidance responses during both the acquisition and retention phases of active avoidance learning in rats. nih.gov These findings suggest that reducing histamine release through H3 receptor activation can be beneficial for certain types of learning and memory. nih.gov

However, the role of the histaminergic system is nuanced. In other experimental paradigms, such as object recognition in rats, H3 receptor agonists like (R)-α-methylhistamine have been reported to impair memory. mdpi.com This suggests that the effect of histaminergic modulation is highly dependent on the specific cognitive domain and memory process being examined. The formation and retrieval of recognition memory appear to require an optimal level of activity in the brain's histamine-producing neurons. mdpi.com Ultimately, these findings underscore the potential of targeting the histaminergic system to modify the encoding, consolidation, and retrieval of specific memory types. mdpi.com

Table 1: Research Findings on Histaminergic Modulation and Cognition

| Compound/Marker | Model | Cognitive Domain | Observed Effect | Source(s) |

|---|---|---|---|---|

| (R)-α-methylhistamine | Rats | Spatial Memory | Facilitated recovery | researchgate.net |

| (R)-α-methylhistamine | Rats | Avoidance Learning | Increased acquisition and retention | nih.gov |

| (R)-α-methylhistamine | Rats | Object Recognition | Impaired memory | mdpi.com |

| Lower tele-methylhistamine | Humans (Epilepsy) | Executive Function | Correlated with poorer performance | aesnet.org |

| Lower tele-methylhistamine / histamine ratio | Humans (Epilepsy) | Working Memory | Correlated with poorer performance | aesnet.org |

| Lower histamine | Humans (Epilepsy) | Delayed Verbal Memory | Correlated with poorer performance | aesnet.org |

Regulation of Appetite and Feeding Behavior

The central histaminergic system is a significant regulator of energy balance, with histamine generally acting as an anorectic neurotransmitter, primarily through histamine H1 receptors. frontiersin.orgresearchgate.net Consequently, the metabolism of histamine to this compound is a key aspect of appetite control. The system is believed to be a downstream effector of leptin, a satiety hormone, and direct stimulation of the histaminergic system can normalize obesity phenotypes in animal models resistant to leptin. frontiersin.org

While histamine has long been considered a satiety signal, more recent evidence suggests its role is more complex. researchgate.net Augmented histamine release appears to accompany the appetitive, or food-seeking, phase of feeding behavior rather than the consummatory phase and subsequent satiety. researchgate.netresearchgate.net This aligns with the histaminergic system's crucial role in sustaining the high level of arousal necessary for motivated behaviors. researchgate.net Microdialysis studies in rats have shown increased histamine release in the hypothalamus within minutes of eating, which may be part of a negative feedback loop controlling the amount of food consumed. icm.edu.pl

Pharmacological manipulation of the histaminergic system has provided further insights. Treatments that increase histaminergic activity, such as the administration of metoprine (B1676516) (an inhibitor of histamine N-methyltransferase, the enzyme that produces this compound), have been shown to reduce food intake. frontiersin.org Conversely, reducing neuronal histamine with a synthesis inhibitor leads to significant increases in feeding behavior. frontiersin.org

The involvement of the H3 receptor, which regulates histamine release, adds another layer of complexity. Activation of H3 receptors with an agonist like (R)-α-methylhistamine would be expected to inhibit histamine release and therefore increase appetite. karger.com While some studies in rats initially failed to show an effect on food intake, more recent experiments in mice demonstrated that (R)-α-methylhistamine did increase food consumption. karger.com These somewhat inconsistent findings may be due to the fact that H3 receptors also act as heteroreceptors, affecting the release of other neurotransmitters involved in appetite regulation. karger.com

This compound in Neurodegenerative Disorders

This compound (tele-methylhistamine) serves as a critical biomarker for the activity of the brain's histaminergic system. sigmaaldrich.comcaymanchem.com Its levels in cerebrospinal fluid (CSF) are measured to assess histaminergic function in patients with a variety of neurological conditions, including neurodegenerative disorders like Alzheimer's disease and sleep disorders such as hypersomnia. glpbio.comsigmaaldrich.combiorbyt.comtargetmol.com Alterations in the histaminergic system are increasingly recognized as a component of the pathophysiology of these diseases. mdpi.commdpi.com

Alzheimer's Disease and Histaminergic System Dysregulation

Alzheimer's disease (AD) is characterized by significant changes in multiple neurotransmitter systems, including the histaminergic system. mdpi.comaginganddisease.org Histaminergic neurons are known to enhance cognitive and memory functions, suggesting their degeneration in AD may contribute to the hallmark cognitive decline. sigmaaldrich.comisciii.es Pathological studies have reported severe neurofibrillary degeneration of the tuberomammillary nucleus (TMN), the brain's sole source of neuronal histamine, in patients with AD. mdpi.comsigmaaldrich.com

Given the extensive neuronal loss in the TMN, a significant drop in histaminergic activity would be expected. However, studies measuring t-MeHA in the CSF of AD patients have yielded intriguing results. Research has shown that despite the pronounced degeneration of histamine neurons, CSF levels of t-MeHA are only slightly decreased (around 22%) compared to healthy controls. glpbio.comsigmaaldrich.com This modest decrease, even in late stages of the disease, suggests the presence of a compensatory mechanism. sigmaaldrich.comescholarship.org This compensation may involve the hyperactivity of spared histaminergic neurons or an increased contribution from non-neuronal sources like microglia, which become activated during the neuroinflammation characteristic of AD. sigmaaldrich.com

Other studies have reported significantly reduced histamine levels in post-mortem brain tissue from the hypothalamus, hippocampus, and temporal cortex of individuals with AD. isciii.es The dysregulation is further evidenced by findings of increased expression of the histamine-degrading enzyme, histamine N-methyltransferase (HNMT), in the brains of female AD patients. mdpi.com This collection of findings points to a complex dysregulation of the histaminergic system in Alzheimer's disease, making it a potential target for therapeutic intervention. mdpi.com

Table 2: this compound (t-MeHA) Levels in Alzheimer's Disease

| Finding | Patient Group | Implication | Source(s) |

|---|---|---|---|

| Slightly decreased CSF t-MeHA levels | Alzheimer's Disease Patients | Suggests compensatory activity of the histaminergic system. | glpbio.comsigmaaldrich.comescholarship.org |

| Significantly reduced histamine levels | Alzheimer's Disease Patients (Post-mortem brain tissue) | Indicates loss of histamine in key brain regions. | isciii.es |

| Increased HNMT expression | Female Alzheimer's Disease Patients (Post-mortem brain tissue) | Suggests increased histamine degradation. | mdpi.com |

Hypersomnia and Other Neurological Conditions

The role of this compound as a biomarker extends to other neurological conditions, notably central disorders of hypersomnolence like narcolepsy. caymanchem.comglpbio.com The brain's histaminergic system is a key regulator of arousal and the sleep-wake cycle, making it a system of interest in these disorders. neurologylive.com H3 receptor agonists such as (R)-α-methylhistamine are known to enhance slow-wave sleep. neurologylive.com

Studies measuring CSF histamine and t-MeHA in adult patients with narcolepsy-cataplexy and other forms of hypersomnia have generally not found significant differences when compared to healthy controls. oup.comebi.ac.uk This suggests that in the adult patient population, these measurements may not be useful for diagnosing or assessing the severity of these conditions. oup.comebi.ac.uk

In contrast, research in children with narcolepsy type 1 (the form caused by a loss of hypocretin neurons) has revealed a distinct profile. nih.gov These children were found to have higher levels of CSF histamine but lower levels of its metabolite, t-MeHA, resulting in a significantly decreased t-MeHA/histamine ratio. nih.gov This finding points toward a decreased turnover of histamine and an impairment of histaminergic neurotransmission in pediatric narcolepsy, supporting the use of histaminergic therapies for this condition. nih.gov

Beyond sleep disorders, dysregulation of the histaminergic system has been implicated in other neurological conditions. Increased histamine levels have been observed in Parkinson's disease. escholarship.org Furthermore, genetic variations in the gene for the histamine-metabolizing enzyme HNMT have been associated with Parkinson's disease and attention deficit hyperactivity disorder (ADHD), emphasizing the broad importance of histamine metabolism in brain health. nih.gov

Investigating this compound in Animal Models of Neurological Disease

Animal models are indispensable tools for elucidating the role of the histaminergic system and its metabolites, like this compound, in the pathophysiology of neurological diseases. These models allow for controlled manipulation of the system to understand its function and test potential therapeutic compounds. nih.govneurology.org

For instance, to study the role of histamine metabolism directly, researchers have developed mice deficient in the enzyme histamine N-methyltransferase (Hnmt). nih.gov These Hnmt-deficient mice exhibit a significant increase in brain histamine concentrations, confirming the essential role of this enzyme in regulating brain histamine levels and providing a model to study the effects of chronically elevated histamine. nih.gov

In the context of sleep disorders, orexin (B13118510) knockout mice, which model the primary deficit in narcolepsy, are frequently used. neurology.org In one study, these mice were used to test the effects of Samelisant, a histamine H3 receptor inverse agonist designed to increase histamine release. The study found that Samelisant not only increased wakefulness and decreased cataplexy-like episodes in these mice but also dose-dependently increased t-MeHA levels in various brain regions and the CSF. neurology.org The model also utilized (R)-α-methyl histamine, an H3 receptor agonist, to induce a specific behavior (dipsogenia, or thirst), which was then blocked by Samelisant, demonstrating the compound's target engagement in a living animal. neurology.org

Animal models have also been critical in studying cognitive dysfunction. As mentioned previously, rat models have been used to demonstrate that H3 receptor agonists like (R)-α-methylhistamine can either enhance spatial memory and avoidance learning or impair object recognition, depending on the specific task. researchgate.netmdpi.comnih.gov In a model of spinal cord injury, (R)-α-methylhistamine was shown to reduce edema and the breakdown of the blood-spinal cord barrier, indicating a potential neuroprotective role for H3 receptor activation in acute injury. wikigenes.org

Table 3: Use of this compound and Related Compounds in Animal Models

| Compound | Animal Model | Disease/Condition Studied | Key Finding | Source(s) |

|---|---|---|---|---|

| (R)-α-methylhistamine | Rat | Cognitive Function | Modulated spatial memory and avoidance learning. | researchgate.netnih.gov |

| (R)-α-methylhistamine | Rat | Spinal Cord Injury | Reduced edema and blood-spinal cord barrier breakdown. | wikigenes.org |

| (R)-α-methylhistamine | Orexin knockout mouse | Narcolepsy (behavioral assay) | Used to induce a behavior that was blocked by an H3R inverse agonist. | neurology.org |

| Hnmt knockout | Mouse | General CNS function | Resulted in robustly increased brain histamine levels. | nih.gov |

| Samelisant (H3R inverse agonist) | Orexin knockout mouse | Narcolepsy | Increased wakefulness and brain t-MeHA levels. | neurology.org |

V. 1 Methylhistamine As a Biomarker in Clinical Research

1-Methylhistamine as a Diagnostic Biomarker for Mast Cell Disorders

This compound plays a role in the investigation of conditions characterized by the release of histamine (B1213489) from mast cells.

Mastocytosis is a group of disorders characterized by the abnormal proliferation and accumulation of mast cells ampath.co.za. Elevated urinary levels of this compound are consistent with the presence of mastocytosis and other mast cell activation disorders testcatalog.orgquestdiagnostics.commayocliniclabs.com. While definitive diagnosis of systemic mastocytosis typically requires a bone marrow biopsy, increased urinary 1-MH can provide supplementary evidence of mast cell activity mayocliniclabs.com. Studies have shown that systemic mastocytosis and anaphylaxis are generally associated with more pronounced increases in urinary 1-MH excretion compared to localized mast cell proliferation mayocliniclabs.com. Furthermore, a correlation has been observed between serum tryptase levels and urinary N-methylhistamine in patients diagnosed with mast cell activation disease, suggesting a shared pathway of mast cell mediator release researchgate.net.

Table 1: Urinary this compound Reference Ranges

| Age Group | Reference Range (mcg/g Creatinine) | Source |

|---|---|---|

| 0-5 years | 120-510 | questdiagnostics.com |

| 6-16 years | 70-330 | questdiagnostics.com |

Anaphylaxis is a severe, acute, and potentially life-threatening systemic allergic reaction dovepress.comeurannallergyimm.com. This compound, as a stable metabolite of histamine, is utilized in the investigation of anaphylaxis and other severe systemic allergic reactions sheffieldlaboratorymedicine.nhs.ukmayocliniclabs.comtestcatalog.orgquestdiagnostics.com. Urinary 1-MH levels can be detected for up to 24 hours following an anaphylactic event jiaci.org. Although serum tryptase is often considered the primary biomarker for anaphylaxis, urinary 1-MH can offer additional diagnostic support sheffieldlaboratorymedicine.nhs.ukresearchgate.netdovepress.comjiaci.org. However, the sensitivity and specificity of urinary 1-MH for anaphylaxis can be influenced by the challenges in precisely timing urine collection to the onset of symptoms jiaci.org.

Mast Cell Activation Syndrome (MCAS) is characterized by the inappropriate release of mediators from mast cells, leading to a wide range of symptoms mdpi.commastcellaction.org. Elevated 24-hour urinary levels of N-methylhistamine are recognized as an objective marker that can contribute to the diagnosis of MCAS, alongside other mediators like serum tryptase and specific prostaglandins (B1171923) allergy.org.auaaaai.orgnih.gov. While 1-MH is a specific marker for mast cell activity, it is also present in basophils, and established reference intervals and cut-off values for MCAS diagnosis are still under development within the medical community mastcellaction.orgallergy.org.au. It is important to note that not all individuals with mast cell disorders will exhibit elevated urinary 1-MH levels ampath.co.za. The diagnostic criteria for MCAS often require evidence of mediator release, such as elevated N-methylhistamine, during symptomatic periods, when considered alongside clinical symptoms and response to therapy nih.gov.

Anaphylaxis and Severe Systemic Allergic Reactions

This compound in Histamine Intolerance

Histamine intolerance is a condition linked to an impaired ability to metabolize ingested histamine, often associated with deficiencies in enzymes like diamine oxidase (DAO) mdpi.commdpi.com.

Research indicates that individuals diagnosed with histamine intolerance may exhibit a distinct urinary excretion profile of histamine metabolites, including this compound mdpi.commdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.net. Pilot studies have reported significantly lower levels of urinary 1-MH in individuals with histamine intolerance when compared to healthy control groups mdpi.comresearchgate.netnih.govfrontiersin.orgresearchgate.net. For instance, one study found mean urinary 1-MH levels to be 71.58 ± 29.43 μg/g creatinine (B1669602) in histamine intolerant individuals, compared to 112.99 ± 55.48 μg/g creatinine in the control group frontiersin.org. Spot urine samples have been validated as a reliable method for assessing the urinary excretion of both histamine and this compound researchgate.net.

Table 2: Comparison of Urinary this compound Levels in Histamine Intolerance

| Group | Mean Urinary 1-MH (μg/g Creatinine) | Standard Deviation |

|---|---|---|

| Control Individuals | 112.99 | 55.48 |

The identification of non-invasive biomarkers for histamine intolerance, particularly in relation to diamine oxidase (DAO) deficiency, is an active area of research researchgate.netnih.govfrontiersin.orgresearchgate.net. Some studies have investigated the relationship between urinary 1-MH levels and serum DAO activity. In one study, no significant differences in urinary 1-MH levels were observed in relation to serum DAO activity within the histamine intolerant group researchgate.netnih.govfrontiersin.org. Despite this, the hypothesis remains that DAO deficiency, leading to histamine intolerance, may result in identifiable metabolic phenotypes in the urine mdpi.comresearchgate.net.

Compound List:

this compound (1-MH)

Histamine (HA)

Diamine Oxidase (DAO)

Histamine N-methyltransferase (HNMT)

N-methylimidazole acetic acid

Tryptase

Prostaglandin D2 (PGD2)

Leukotriene E4 (LTE4)

Development of Non-Invasive Diagnostic Strategies

Research is actively exploring this compound as a non-invasive biomarker for several conditions. In the context of histamine intolerance, urinary this compound (MHA) levels are being investigated as a potential diagnostic marker, with studies comparing 24-hour and spot urine samples to identify distinct excretion profiles in affected individuals compared to healthy controls researchgate.netnih.gov. Furthermore, elevated urinary N-methylhistamine (N-MH) is recognized as an indicator of increased mast cell activity, making it valuable in the diagnosis and monitoring of mast cell activation disorders (MCAS) and mastocytosis mayocliniclabs.comaruplab.comuw.eduquestdiagnostics.commayocliniclabs.comtestcatalog.orgtestcatalog.orghealthmatters.ioallergy.org.aumdpi.com. Its potential application extends to evaluating histamine release in response to stress or as a radiation-responsive molecule, suggesting its utility in broader diagnostic contexts nih.gov. The development of sensitive analytical techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is crucial for accurately quantifying this compound in these non-invasive samples mayocliniclabs.comaruplab.comuw.eduquestdiagnostics.comtestcatalog.orgtestcatalog.orgmdpi.com.

This compound as a Biomarker of Exercise-Induced Histamine Release

Histamine plays a role in the physiological adaptations to exercise, including promoting vasodilation and contributing to muscle repair physiology.orgresearchgate.netresearchgate.net. However, the transient nature and localized action of histamine make its direct measurement challenging during physical activity. This compound, as a stable urinary metabolite, has been proposed as a reliable biomarker to track histamine release in response to exercise physiology.orgresearchgate.netresearchgate.net. Studies suggest that both aerobic and resistance exercise can elicit a histamine response, leading to increased urinary 1-MH production physiology.orgresearchgate.netresearchgate.net.

Research has investigated the correlation between urinary this compound levels and physiological markers of exercise-induced vasodilation. Findings indicate a positive association, suggesting that increased 1-MH excretion reflects the body's histamine response during and after physical exertion. Specifically, studies have shown that urine 1-MH production tended to correlate with the percent elevation in femoral artery blood flow (r=0.59, p=0.09) and significantly correlated with the percent elevation in vascular conductance following exercise (r=0.53, p<0.05) physiology.orgresearchgate.netresearchgate.net.

Table 1: Correlation of Urinary this compound with Exercise-Induced Vascular Responses

| Physiological Parameter | Correlation Coefficient (r) | P-value |

| Percent Elevation in Blood Flow | 0.59 | 0.09 |

| Percent Elevation in Vascular Cond. | 0.53 | <0.05 |

The utility of urinary this compound as a biomarker in athletic and research settings is significant, particularly because it offers a non-invasive alternative to more complex or invasive methods for assessing histamine release during exercise. Traditional methods for tracking post-exercise vasodilation, such as ultrasonography, require specialized equipment and expertise, which may not be universally accessible in all research or athletic environments physiology.orgresearchgate.netresearchgate.net. Urinary 1-MH provides a practical and quantifiable measure of the histamine response, supporting its use in studies investigating exercise physiology, training adaptations, and performance-related research physiology.orgresearchgate.netresearchgate.net.

Correlation with Vascular Conductance and Blood Flow

Considerations for this compound Biomarker Analysis

Accurate and reliable measurement of this compound requires careful attention to sample collection, storage, and potential influencing factors that can affect its levels.

The collection of biological samples for this compound analysis typically involves urine. Both 24-hour urine collections and spot urine samples can be utilized, with 24-hour collections often preferred for a comprehensive assessment of daily histamine metabolism mayocliniclabs.comaruplab.comquestdiagnostics.comclinicallabs.com.autestcatalog.org. For 24-hour collections, a preservative, such as 6 M hydrochloric acid, is often recommended to maintain sample stability clinicallabs.com.auibl-international.comeaglebio.comdld-diagnostika.deweldonbiotech.com. Spot urine samples are considered useful for evaluating episodic symptoms mayocliniclabs.commayocliniclabs.com.

Regarding stability, urine samples can generally be stored at -20°C for at least six months, while refrigerated storage (2-8°C) is acceptable for shorter periods, typically up to 28 days aruplab.comtestcatalog.orgibl-international.comeaglebio.comdld-diagnostika.deweldonbiotech.com. It is crucial to avoid repeated freezing and thawing of samples to preserve analyte integrity ibl-international.comeaglebio.comdld-diagnostika.de. Plasma samples can also be analyzed, with similar storage considerations eaglebio.com.

Several factors can influence urinary this compound levels, necessitating careful consideration during sample interpretation and collection:

Diet: Consumption of histamine-rich foods can lead to mild elevations in urinary this compound, particularly when using random urine samples collected shortly after a meal. Foods to be mindful of include aged cheeses, fermented products, certain fruits (e.g., bananas, strawberries), and vegetables (e.g., tomatoes, spinach) mayocliniclabs.comuw.eduquestdiagnostics.commayocliniclabs.comclinicallabs.com.autestcatalog.orgmayocliniclabs.com.

Medications: Certain medications can impact this compound levels. Specifically, monoamine oxidase inhibitors (MAOIs) and aminoguanidine (B1677879) are known to increase these levels and should ideally be avoided prior to sample collection mayocliniclabs.comaruplab.comuw.eduquestdiagnostics.comtestcatalog.orgtestcatalog.org.

Genetic Factors: Variations in the histamine-N-methyltransferase (HNMT) gene, which encodes the enzyme responsible for converting histamine to this compound, can lead to lower urinary levels of the metabolite mayocliniclabs.comuw.edutestcatalog.orgmayocliniclabs.com.

Physiological Conditions: As noted, exercise itself can increase histamine release, thereby elevating this compound excretion physiology.orgresearchgate.netresearchgate.net. Other physiological states, such as stress, can also influence histamine release nih.gov. Additionally, conditions affecting kidney function may alter metabolite excretion patterns allergy.org.au.

Vi. Advanced Analytical Methodologies for 1 Methylhistamine Quantification

Chromatography-Based Techniques

Chromatographic methods offer high specificity and are considered reference methods for the quantification of small molecules like 1-methylhistamine. They involve the separation of the analyte from other components in a sample, followed by its detection and quantification.

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a widely used method for quantifying this compound. Since this compound is not naturally fluorescent, a derivatization step is required to introduce a fluorophore to the molecule, thereby enhancing detection sensitivity. akademisains.gov.my A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative. nih.govresearchgate.net

Different HPLC approaches have been developed, including on-column and pre-column derivatization. In an on-column derivatization system, the mobile phase contains OPA, and the derivatization reaction occurs on the analytical column itself. nih.govnih.gov This simplifies the process by eliminating the need for a separate reaction system. nih.gov This methodology has been successfully applied to determine this compound levels in food samples and to measure its release from rat peritoneal mast cells. nih.gov The method demonstrates good reproducibility and linearity over a concentration range of 0.05-5 micrograms/ml. nih.gov

A method developed for biological buffers demonstrated a limit of quantification of 50 nM for both histamine (B1213489) and this compound, proving suitable for studying histamine metabolism in tissues like the pig colon. nih.gov

Table 1: Example of HPLC-Fluorescence Detection Method for this compound

| Parameter | Description | Reference |

| Technique | On-column fluorometric derivatization HPLC | nih.gov |

| Derivatizing Agent | o-phthalaldehyde (OPA) in the mobile phase | nih.gov |

| Column | Reversed-phase C18 on a synthetic polymer | nih.gov |

| Mobile Phase | Acetonitrile and alkaline borate (B1201080) buffer solution containing OPA | nih.gov |

| Linearity | 0.05 - 5 µg/mL | nih.gov |

| Limit of Quantification | 0.05 mg/100 g in food samples | nih.gov |

| Application | Food samples, rat peritoneal mast cells | nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve higher resolution, faster analysis times, and improved sensitivity. When combined with fluorometric detection (UHPLC-FL), it provides a powerful tool for this compound analysis. frontiersin.org

This technique has been validated for the analysis of histamine and this compound in human urine, which is valuable for investigating histamine intolerance. frontiersin.orgresearchgate.net The analytical procedure often involves sample purification and concentration through solid-phase extraction, followed by chromatographic separation on a C18 column. frontiersin.orgpubcompare.ai Similar to HPLC, fluorometric detection is enabled by an online post-column derivatization system using o-phthalaldehyde (OPA). frontiersin.orgpubcompare.ai Studies have confirmed that spot urine samples are a reliable alternative to 24-hour urine collections for determining this compound levels with this method. frontiersin.orgresearchgate.net

Table 2: UHPLC-Fluorometric Detection for Urinary this compound

| Parameter | Description | Reference |

| Technique | Ultra-High Performance Liquid Chromatography with Fluorometric Detection (UHPLC-FL) | frontiersin.org |

| Sample Preparation | Acidic hydrolysis followed by solid-phase extraction | frontiersin.org |

| Column | BEH C18 (1.7 µm, 2.1 mm × 50 mm) | frontiersin.org |

| Detection | Post-column derivatization with o-Phthalaldehyde (OPA) | frontiersin.org |

| Quantification | External standard procedure | frontiersin.orgpubcompare.ai |

| Application | Quantification of histamine and this compound in human urine | frontiersin.orgresearchgate.net |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific analytical method for quantifying compounds in complex biological matrices. rchsd.org It combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. This technique is particularly advantageous as it can often measure analytes without a derivatization step. researchgate.net

LC-MS/MS methods have been developed for the simultaneous quantification of this compound and other neurotransmitters in samples like rodent brain microdialysate and human cerebrospinal fluid (CSF). lcms.cz To overcome challenges such as matrix suppression and poor ionization with standard reversed-phase columns, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) have been employed. lcms.cz A UPLC-MS/MS method using a HILIC column allowed for the rapid (2.5-minute analysis time) and sensitive quantification of this compound and other analytes from a small sample volume. lcms.cz The detection is achieved using electrospray ionization (ESI) in positive ion mode and monitoring specific multiple reaction monitoring (MRM) transitions for each compound and its corresponding stable isotope-labeled internal standard. lcms.cz

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantification technique that provides exceptional accuracy and precision. The method involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., [2H3]methylhistamine) to the sample to serve as an internal standard. avma.orgnih.gov This standard behaves almost identically to the endogenous analyte during sample extraction, purification, and ionization, correcting for any sample loss or matrix effects.

This approach has been coupled with both Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS. For GC-MS analysis, samples are extracted, purified, and then chemically derivatized to make them volatile for gas-phase analysis. avma.orgnih.gov For instance, a method for plasma analysis involved derivatization with pentafluoropropionyl anhydride. nih.gov The quantification is based on measuring the ratio of the signal from the endogenous analyte to that of the isotopically labeled internal standard. avma.orgnih.govresearchgate.net IDMS has been successfully used to measure this compound in human plasma, urine, and canine fecal extracts. avma.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Immunoassays for this compound Detection

Immunoassays are analytical methods that use the specific binding of an antibody to its antigen to measure the concentration of a substance in a biological sample. These methods can be highly sensitive and are often configured for high-throughput analysis. nih.gov

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format used for this compound quantification. eaglebio.com Commercially available kits typically employ a competitive assay principle. dld-diagnostika.dedld-diagnostika.de In this format, this compound in the sample competes with a fixed amount of labeled or solid-phase bound this compound for a limited number of antibody binding sites. dld-diagnostika.debiocompare.com

The procedure first requires a derivatization step, typically acylation, to convert the this compound in the sample into N-acyl-1-methylhistamine, which is then recognized by the antibody. dld-diagnostika.debiocompare.com After an incubation period, unbound components are washed away. The amount of antibody bound to the solid phase is then detected using a secondary antibody conjugated to an enzyme (like peroxidase), which catalyzes a color-producing reaction with a substrate (like TMB). eaglebio.comdld-diagnostika.de The intensity of the color is inversely proportional to the concentration of this compound in the original sample. dld-diagnostika.debiocompare.com These ELISA kits are available for measuring this compound in urine, plasma, and cell culture samples. eaglebio.com

Table 3: Characteristics of a Commercial this compound ELISA Kit

| Feature | Description | Reference |

| Assay Principle | Competitive Enzyme Immunoassay | eaglebio.comdld-diagnostika.debiocompare.com |

| Sample Types | Urine, Plasma, Cell Culture Samples | eaglebio.com |

| Sample Preparation | Derivatization (Acylation) of this compound | dld-diagnostika.debiocompare.com |

| Detection | Colorimetric (450 nm) | eaglebio.comdld-diagnostika.de |

| Relationship | Signal is inversely proportional to analyte concentration | dld-diagnostika.debiocompare.com |

| Sensitivity (Urine) | 2.5 ng/mL to 3.0 ng/mL | eaglebio.comibl-international.com |

| Dynamic Range | 0 - 1000 ng/mL | eaglebio.combiocompare.com |

| Sample Volume | 20 µL | eaglebio.combiocompare.com |

Emerging and Specialized Analytical Approaches

Beyond established methods, several emerging techniques are being employed to provide deeper insights into the metabolic and functional roles of this compound. These specialized approaches are critical for exploring the compound's temporal and spatial dynamics.

Spatiotemporal metabolomics is a powerful strategy that allows for the measurement of metabolite concentrations in specific tissues or brain regions over a time course. nih.govresearchgate.net This approach is invaluable for understanding the localized synthesis, transport, and degradation of molecules like this compound. When combined with isotope tracing, it offers a dynamic view of metabolic pathways. nih.govnih.gov Isotope tracing involves introducing a stable isotope-labeled precursor of the target molecule into a system and tracking its incorporation into downstream metabolites. nih.govescholarship.org

In the context of this compound, this can elucidate the rate of its formation from histamine. For example, studies have used spatiotemporally resolved metabolomics to observe the rapid degradation of histamine to this compound in the hypothalamus. nih.govresearchgate.net After administration of a substance that increased histamine, the level of this compound was observed to increase synchronously, rising approximately 1.5-fold while histamine increased 0.5-fold, suggesting a catabolic rate for histamine that is potentially faster than its synthesis rate. nih.gov This technique, often coupled with mass spectrometry, is crucial for mapping metabolic fluxes and identifying alterations in histamine metabolism under various physiological or pathological conditions. nih.govnih.govescholarship.org

Capillary electrophoresis (CE) is a high-resolution separation technique particularly suited for analyzing small, charged molecules such as this compound. nih.govnih.gov The method separates analytes based on their movement in an electrolyte-filled capillary under the influence of an electric field. nih.gov When coupled with a Ultraviolet (UV) detector, it allows for the quantification of this compound by measuring its absorbance at a specific wavelength, commonly 210 nm. nih.govmdpi.com

CE with UV detection provides several advantages, including high separation efficiency, rapid analysis times, and minimal consumption of samples and reagents. nih.gov Research has demonstrated the successful separation and quantification of histamine and this compound in biological samples like urine. nih.gov The method's performance has been well-documented, showcasing its reliability for such analyses. nih.gov

| Analyte | Detection Limit (Absolute) | Recovery Rate (in physiological saline) | Detection Wavelength | Reference |

|---|---|---|---|---|

| This compound | 100 pg | 91.4% | 210 nm | nih.gov |

| Histamine | 200 pg | 90.0% | 210 nm | nih.gov |

Spatiotemporal Metabolomics and Isotope Tracing

Method Validation and Standardization in this compound Analysis

To ensure that analytical data for this compound is accurate, reliable, and comparable across different studies and laboratories, rigorous method validation and standardization are essential. nih.govsheffieldlaboratorymedicine.nhs.uk Validation is the process of confirming that a specific analytical procedure is suitable for its intended purpose. nih.govjfda-online.com

This process involves assessing several key performance parameters, as outlined by regulatory guidelines. mdpi.com Standardization efforts, including the use of certified reference materials and participation in proficiency testing, help maintain consistency between different labs. oup.comdld-diagnostika.de

Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. jfda-online.comnih.gov For example, a UHPLC method for methylhistamine showed adequate linearity, and an HPLC method for this compound demonstrated linearity between 0.05-5 µg/mL. nih.govnih.gov

Sensitivity (LOD/LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. jfda-online.comhygiena.com An HPLC method for this compound in food samples had an LOQ of 0.05 mg/100 g. nih.gov

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample and the percentage recovered is measured. jfda-online.comhygiena.com Mean recovery for a UHPLC method for methylhistamine was greater than 99%, and an HPLC method for this compound showed over 95% recovery. nih.govnih.gov

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.govjfda-online.com For a UHPLC method for methylhistamine, the RSD was always below 5.5%. nih.gov

Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.comoup.com

| Method | Analyte(s) | Linearity Range | Limit of Quantification (LOQ) | Recovery | Precision (RSD%) | Reference |

|---|---|---|---|---|---|---|

| UHPLC-FL | Histamine, Methylhistamine | Not Specified | Not Specified | >99% | <5.5% | nih.gov |

| HPLC (on-column derivatization) | Histamine, this compound | 0.05-5 µg/mL | 0.05 mg/100 g | >95% | Not Specified | nih.gov |

| CE-DAD | Histamine | 50-2000 mg/kg | 61 mg/kg | Not Specified | Not Specified | jfda-online.com |

| ELISA | Histamine | Not Applicable | Not Specified | 84-102% | 1.6-10% (CV) | hygiena.com |

Vii. Future Directions and Research Perspectives on 1 Methylhistamine

Elucidating Novel Physiological and Pathophysiological Roles

While 1-methylhistamine is primarily recognized as a major metabolite of histamine (B1213489), produced by histamine N-methyltransferase (HNMT), its own physiological and pathophysiological significance is an area ripe for further exploration. Current research suggests that this compound may have roles beyond simply being an inactivated histamine byproduct. Studies indicate its presence in various tissues, including the brain, lungs, and intestines, with quantitative differences observed across organs and even mouse strains researchgate.net. Future research should aim to systematically map the distribution and concentration of 1-MH in diverse human tissues and biological fluids. Investigating its potential interactions with histamine receptors, albeit with lower affinity and efficacy compared to histamine itself, could reveal previously unrecognized signaling pathways wikipedia.org. Furthermore, understanding how 1-MH contributes to or is affected by various disease states, such as neurological disorders, inflammatory conditions, and mast cell-related diseases, is crucial. For instance, its role in conditions like Alzheimer's disease, where histamine metabolism is altered, warrants deeper investigation sigmaaldrich.comisciii.es. Exploring the precise mechanisms by which 1-MH influences cellular functions and contributes to disease pathogenesis will require targeted studies, potentially involving genetic manipulation of HNMT or direct administration of 1-MH in experimental models.

Advancements in Diagnostic and Monitoring Applications

The utility of this compound as a biomarker for histamine turnover and mast cell activity is increasingly recognized mayocliniclabs.com. Elevated urinary levels of 1-MH are associated with conditions characterized by increased histamine production or release, such as mastocytosis, allergic reactions, and anaphylaxis mayocliniclabs.com. Future research should focus on refining the diagnostic accuracy and clinical utility of 1-MH measurements. This includes establishing standardized protocols for sample collection, processing, and analysis across different laboratories. Developing more sensitive and specific analytical techniques, such as advanced liquid chromatography-mass spectrometry (LC-MS) or improved ELISA kits, could enhance the detection limits and reliability of 1-MH quantification in various biological matrices like urine, plasma, and cerebrospinal fluid sigmaaldrich.comeaglebio.com. Furthermore, longitudinal studies are needed to validate 1-MH as a monitoring tool for therapeutic responses in conditions like mastocytosis or histamine intolerance frontiersin.org. Investigating correlations between 1-MH levels and disease severity or progression in a wider range of conditions, including inflammatory bowel disease and neurological disorders, could expand its diagnostic scope.

Exploring Therapeutic Interventions Targeting this compound Metabolism

Given that this compound is a product of histamine metabolism, interventions targeting the enzymes involved, particularly histamine N-methyltransferase (HNMT), represent a promising therapeutic avenue. HNMT is the primary enzyme responsible for histamine inactivation in the central nervous system wikipedia.org. Research into HNMT inhibitors could offer strategies for modulating brain histamine levels, potentially impacting neurological and psychiatric conditions. For example, metoprine (B1676516) has been studied as a potential HNMT inhibitor that could increase brain histamine levels, although its therapeutic application is still under investigation wikipedia.org. Future research should focus on developing more specific and potent HNMT inhibitors with favorable pharmacokinetic profiles. Understanding the precise role of HNMT polymorphisms in disease susceptibility and progression could also inform personalized therapeutic approaches wikipedia.org. Beyond targeting HNMT, exploring whether 1-MH itself possesses any direct pharmacological activity that could be therapeutically exploited or modulated is also a potential area of research.

Integration of Omics Technologies in this compound Research

The advancement of omics technologies offers a powerful platform for a more comprehensive understanding of this compound's biological context. Integrating metabolomics data with genomics, transcriptomics, and proteomics can reveal novel pathways, regulatory networks, and cellular interactions involving 1-MH hmdb.ca. For instance, metabolomic profiling could identify other metabolites that are co-regulated with 1-MH in specific physiological or pathological states, providing insights into broader metabolic shifts. Proteomic studies could identify proteins that interact with 1-MH or are involved in its synthesis, degradation, or signaling. Transcriptomic analysis could reveal how gene expression related to histamine metabolism, including HNMT and histamine receptors, is modulated in response to various stimuli or in disease states. Such integrated approaches, often referred to as systems biology, can help to unravel the complex interplay between histamine, 1-MH, and cellular signaling, leading to a more holistic view of their roles in health and disease.

Preclinical and Clinical Study Design Considerations

Designing robust preclinical and clinical studies for this compound research requires careful consideration of several factors. In preclinical studies, the selection of appropriate animal models that accurately reflect human histamine metabolism and disease pathology is essential. This includes understanding strain-specific differences in histamine and 1-MH levels in common laboratory mice researchgate.net. Furthermore, the development and validation of sensitive and specific analytical methods for quantifying 1-MH in various biological samples from these models are critical. For clinical studies, factors such as the timing of sample collection (e.g., random vs. 24-hour urine collection), potential dietary interferences (e.g., histamine-rich diets), and the influence of medications (e.g., MAO inhibitors) on 1-MH levels must be carefully controlled or accounted for mayocliniclabs.com. The genetic background of participants, particularly variations in the HNMT gene, may also influence 1-MH levels and should be considered wikipedia.orgfrontiersin.org. Future clinical trials should aim for standardized protocols, sufficient sample sizes, and appropriate control groups to ensure the reliability and generalizability of findings. The transition from observational studies to interventional trials targeting histamine metabolism or 1-MH pathways will require rigorous study design to establish causality and therapeutic efficacy.

Q & A

Q. Table 1: Key Analytical Techniques for this compound

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| LC-MS/MS | Plasma/urine quantification | High specificity, low LOD | Requires costly instrumentation |

| ELISA | High-throughput screening | Rapid results | Cross-reactivity with analogs |

| Radiometric Assay | HNMT activity measurement | Direct enzyme activity readout | Radioactive waste disposal |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.